molecular formula C12H12N2 B3276680 2,4-Dimethyl-6-phenylpyrimidine CAS No. 64571-30-8

2,4-Dimethyl-6-phenylpyrimidine

Cat. No. B3276680
CAS RN: 64571-30-8
M. Wt: 184.24 g/mol
InChI Key: GZQRNCSNSHLCGX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-phenylpyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .


Synthesis Analysis

The synthesis of 2,4-Dimethyl-6-phenylpyrimidine involves the use of organolithium reagents . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethyl-6-phenylpyrimidine is 184.241 g/mol . Detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Supramolecular Chemistry

2,4-Dimethyl-6-phenylpyrimidine has been utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. A study demonstrated the use of 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare various pyrimidine derivatives, including 4,6-bis(5''-methyl-2'',2'-bipyrid-6'-yl)-2-phenylpyrimidine (Schubert & Eschbaumer, 1999).

Organic Synthesis and Reactions

In organic synthesis, the reaction of 2,6-dimethyl-4-phenylpyrimidine 1-oxide with phosphoryl chloride yielded specific pyrimidine derivatives. This illustrates the chemical reactivity and potential applications of pyrimidine derivatives in organic synthesis processes (Sakamoto et al., 1983).

Nonlinear Optics (NLO) Applications

A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlighted their significance in the field of nonlinear optics (NLO). These compounds show promising applications in medicine and NLO fields, indicating the potential of 2,4-dimethyl-6-phenylpyrimidine in high-tech optoelectronic applications (Hussain et al., 2020).

Electrochemistry

The electrochemical behavior of pyrimidine derivatives, including 4,6-dimethyl-1-phenyl-2-thiopyrimidine, has been studied, providing insights into their potential applications in electrochemistry and the development of electrochemical sensors or processes (Battistuzzi et al., 1994).

Luminescent Materials

Research on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, involving phenylpyrimidine derivatives, shows potential for developing new luminescent materials. These materials can be used in lighting, display technologies, and as sensors (Jia et al., 2014).

properties

IUPAC Name

2,4-dimethyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRNCSNSHLCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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